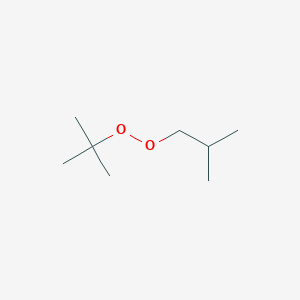

1-(tert-Butylperoxy)-2-methylpropane

Description

Historical Context of Organic Peroxides in Chemical Sciences

The study of organic peroxides dates back to the 19th century, but their significance grew substantially in the mid-20th century with the burgeoning polymer industry. wikipedia.orgmit.edu Organic peroxides were identified as excellent initiators for free-radical polymerization, a process central to the creation of materials like polyethylene (B3416737) and polyvinyl chloride. wikipedia.orgresearchgate.net The defining feature of a peroxide is the O-O bond, which is inherently weak (bond-dissociation energy of 20 to 50 kcal/mol) and susceptible to cleavage (homolysis) upon heating or irradiation, generating highly reactive free radicals. pitt.edufsu.edu

Early research focused on diacyl peroxides, like benzoyl peroxide, and hydroperoxides, such as tert-butyl hydroperoxide (TBHP), which was first synthesized in 1938. These compounds became workhorses in both industrial and laboratory settings. The development of dialkyl peroxides followed, offering a range of thermal stabilities and reactivities based on the nature of the attached alkyl groups. researchgate.netbeilstein-journals.org This historical progression laid the scientific groundwork for understanding the behavior of specific structures like 1-(tert-butylperoxy)-2-methylpropane.

Significance of 1-(tert-Butylperoxy)-2-methylpropane as a Reagent in Organic Synthesis

The primary role of dialkyl peroxides in organic synthesis is to serve as a source of alkoxyl radicals. wikipedia.org Upon thermal or photochemical induction, the O-O bond in 1-(tert-butylperoxy)-2-methylpropane would cleave to generate a tert-butoxyl radical and an isobutoxyl radical.

(CH₃)₃C-O-O-CH₂CH(CH₃)₂ → (CH₃)₃C-O• + •O-CH₂CH(CH₃)₂

These alkoxyl radicals are highly reactive species that can initiate a variety of synthetic transformations. They can abstract hydrogen atoms from substrates, thereby generating carbon-centered radicals which can then participate in C-C bond formation or other functionalization reactions. mdpi.com

The synthesis of unsymmetrical dialkyl peroxides like 1-(tert-butylperoxy)-2-methylpropane can be achieved through methods such as the reaction between an alkyl hydroperoxide (e.g., tert-butyl hydroperoxide) and an alkyl halide (e.g., isobutyl bromide) in the presence of a base. nih.gov Advances in these synthetic methods, including the use of phase-transfer catalysis and ultrasound assistance, have made such unsymmetrical peroxides more accessible for research and application. nih.gov The distinct nature of the two different alkyl groups (tertiary vs. primary) in 1-(tert-butylperoxy)-2-methylpropane provides a potential for differential reactivity and the generation of a mixed radical pool, which could be exploited in complex synthetic strategies.

Position within the Dialkyl Peroxide Class in Contemporary Research

Dialkyl peroxides (ROOR') are broadly categorized as either symmetrical (R = R') or unsymmetrical (R ≠ R'). 1-(tert-Butylperoxy)-2-methylpropane belongs to the latter group. This structural asymmetry is a key determinant of its chemical properties relative to its symmetrical counterparts like di-tert-butyl peroxide (DTBP) or di-isobutyl peroxide.

The thermal stability of a dialkyl peroxide is significantly influenced by the steric and electronic nature of the alkyl substituents. researchgate.net DTBP is one of the most stable organic peroxides due to the bulky tert-butyl groups that shield the peroxide bond. hzdr.de In 1-(tert-butylperoxy)-2-methylpropane, the presence of a less sterically hindered isobutyl group would likely result in a lower thermal decomposition temperature compared to DTBP.

The decomposition of this unsymmetrical peroxide generates two different alkoxyl radicals: the tert-butoxyl radical and the isobutoxyl radical. The subsequent reactions of these radicals can differ. The tert-butoxyl radical is known to undergo β-scission to form acetone (B3395972) and a methyl radical, whereas the isobutoxyl radical can undergo different fragmentation or rearrangement pathways. This divergence in radical fate distinguishes its chemistry from that of symmetrical peroxides, which produce a single type of alkoxyl radical. rsc.org

Table 1: Comparison of Symmetrical vs. Unsymmetrical Dialkyl Peroxides

| Feature | Symmetrical Dialkyl Peroxide (e.g., Di-tert-butyl peroxide) | Unsymmetrical Dialkyl Peroxide (e.g., 1-(tert-Butylperoxy)-2-methylpropane) |

| Structure | R-O-O-R | R-O-O-R' (R ≠ R') |

| Radical Generation | Produces two identical alkoxyl radicals (2 RO•). | Produces two different alkoxyl radicals (RO• + R'O•). |

| Decomposition | Single primary decomposition pathway for the generated radicals. | Multiple decomposition pathways depending on the nature of R• and R'•. |

| Thermal Stability | Generally high, especially with bulky alkyl groups. | Varies; often intermediate between the two corresponding symmetrical peroxides. |

| Synthetic Utility | Source of a single type of radical for specific transformations. | Can generate a mixed pool of radicals, potentially enabling more complex or one-pot reaction sequences. |

Overview of Research Trajectories Related to 1-(tert-Butylperoxy)-2-methylpropane

While specific research on 1-(tert-butylperoxy)-2-methylpropane is not extensively documented in publicly available literature, research on the broader class of dialkyl peroxides points to several key trajectories where it could be of interest.

Polymer Chemistry: A primary application for dialkyl peroxides is as initiators and cross-linking agents for polymers. researchgate.netmdpi.com Research continues to focus on tuning the properties of polymers by using peroxides with specific decomposition kinetics. The unique decomposition profile of an unsymmetrical peroxide could offer advantages in controlling polymerization rates or achieving specific cross-linking densities in materials like polyethylene. mdpi.com

Advanced Organic Synthesis: There is growing interest in using organic peroxides not just as simple radical initiators but as key reagents in more complex, metal-catalyzed or photocatalyzed reactions. researchgate.netrsc.org The ability of unsymmetrical peroxides to generate two distinct radicals could be harnessed in tandem or cascade reactions to build molecular complexity efficiently.

Kinetic and Mechanistic Studies: Unsymmetrical peroxides serve as valuable models for studying the fundamental aspects of O-O bond cleavage and subsequent radical reactions. rsc.org Investigating the decomposition kinetics and product distribution of 1-(tert-butylperoxy)-2-methylpropane could provide deeper insights into how alkyl group structure influences radical generation, stability, and reactivity pathways. researchgate.netrsc.org

Development of Novel Reagents: The synthesis and evaluation of novel unsymmetrical peroxides with tailored properties (e.g., solubility, decomposition temperature) is an ongoing area of chemical research. These efforts aim to expand the toolkit available to synthetic chemists for radical-mediated transformations.

Structure

3D Structure

Properties

CAS No. |

60306-29-8 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-tert-butylperoxy-2-methylpropane |

InChI |

InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

WBFWMYQNGJMTFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COOC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1 Tert Butylperoxy 2 Methylpropane

Established Synthetic Routes for Dialkyl Peroxides

One of the most reliable and widely used methods for synthesizing unsymmetrical dialkyl peroxides is the nucleophilic substitution reaction between an alkyl hydroperoxide and an alkyl halide. This O-alkylation is typically performed in a two-phase system in the presence of a strong base and a phase-transfer catalyst (PTC). The catalyst, often a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the deprotonated hydroperoxide (the hydroperoxide anion) from the aqueous phase to the organic phase, where it reacts with the alkyl halide.

This method is particularly effective for producing peroxides like 1-(tert-butylperoxy)-2-methylpropane, which would be synthesized from tert-butyl hydroperoxide and 1-bromo-2-methylpropane. The use of ultrasound has been shown to significantly accelerate this reaction, leading to high yields in much shorter timeframes compared to conventional stirring. nih.gov The reaction conditions can be optimized by modifying the catalyst, base concentration, and solvent.

| Alkyl Hydroperoxide | Alkyl Bromide | Catalyst (PTC) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cumene hydroperoxide | Benzyl bromide | PEG MM 2000 | 50% KOH, Ultrasound, 1.5 h | 99 | nih.gov |

| Cumene hydroperoxide | Benzyl bromide | PEG MM 2000 | 50% KOH, Magnetic stirring, 5.0 h | 98 | nih.gov |

| tert-Butyl hydroperoxide | Benzyl bromide | PEG MM 2000 | 50% KOH, Ultrasound, 1.5 h | 95 | nih.gov |

| tert-Butyl hydroperoxide | n-Butyl bromide | PEG MM 2000 | 50% KOH, Ultrasound, 1.5 h | 85 | nih.gov |

Novel Approaches in the Synthesis of 1-(tert-Butylperoxy)-2-methylpropane Analogs

Modern synthetic chemistry seeks more advanced and versatile methods for creating peroxide-containing molecules. These novel approaches focus on generating reactive intermediates that allow for the formation of C-O-O-C linkages under milder and more controlled conditions.

Electrophilic Peroxidation Methodologies

While hydroperoxides typically act as nucleophiles, certain peroxide compounds can be used as sources of electrophilic oxygen. This concept dates back to the reaction of Grignard reagents with peroxides to form carbon-oxygen bonds. More contemporary methods involve the transition-metal-catalyzed peroxidation of various substrates. For example, cobalt complexes can catalyze the peroxidation of silyl (B83357) enol ethers using molecular oxygen and a silane, providing silyl monoperoxyketals. These methodologies expand the toolkit for peroxide synthesis beyond traditional nucleophilic substitution.

Radical Cascade Strategies

Radical cascade reactions are powerful tools for constructing complex molecular architectures in a single, efficient operation. In the context of peroxide synthesis, these strategies can involve the generation of a carbon-centered radical that subsequently reacts with molecular oxygen or another peroxide-containing species. Diacyl peroxides, for instance, are well-known precursors for alkyl radicals upon thermal or photochemical decomposition. These radicals can then be trapped or participate in a series of bond-forming events. Such strategies allow for the intricate weaving of a peroxide functional group into a molecule during the construction of its carbon skeleton, offering a convergent and step-economical approach.

Peroxycarbenium-Mediated Transformations in Peroxide Synthesis

A significant advancement in peroxide synthesis involves the use of peroxycarbenium ions as key intermediates. These reactive species are typically generated from precursors like monoperoxyacetals or peroxyketals through the action of a Lewis acid. The choice of Lewis acid is critical and can dictate the reaction pathway. For instance, the activation of dialkyl peroxides with titanium tetrachloride (TiCl₄) can lead to C-O bond ionization and subsequent displacement by a nucleophile, like an allyl group, to form a new peroxide. In contrast, using tin tetrachloride (SnCl₄) can favor O-O bond heterolysis, leading to skeletal rearrangements instead of simple substitution. unl.edu This tunable reactivity allows for the synthesis of diverse peroxide structures from common precursors. unl.edunih.gov

| Peroxide Precursor | Lewis Acid | Nucleophile | Primary Outcome | Reference |

|---|---|---|---|---|

| Dialkyl Peroxide | TiCl₄ | Allyltrimethylsilane | C-O ionization; Allylation (New Peroxide) | unl.edu |

| Dialkyl Peroxide | SnCl₄ | Allyltrimethylsilane | O-O heterolysis; Skeletal Rearrangement | unl.edu |

| Unsaturated Peroxyacetal | SnCl₄ or TiCl₄ | (Intramolecular Alkene) | Cyclization (e.g., 1,2-dioxanes) | unl.edu |

Continuous Flow Synthesis for Organic Peroxides

The synthesis of organic peroxides often involves highly exothermic reactions and thermally unstable products, posing significant safety risks in traditional batch reactors. Continuous flow synthesis, utilizing microreactors, offers a superior solution by providing excellent heat exchange, precise control over reaction time, and a small reaction volume, which mitigates the risk of thermal runaway. bohrium.comgoogle.com This technology has been successfully applied to the synthesis of diacyl peroxides, where yields of 94% can be achieved in under three minutes, a stark contrast to the hours required in batch processes. bohrium.com The integration of reaction and workup steps into a single, continuous process further enhances efficiency and safety, making it a powerful strategy for the industrial production of various organic peroxides, including dialkyl peroxides. google.comgoogle.com

Considerations for Controlled Peroxide Functionalization in Complex Architectures

Incorporating the labile peroxide functional group into a complex molecular structure, especially in the later stages of a synthesis, presents a formidable challenge. The key is to employ methods that are mild and highly selective, avoiding the degradation of either the peroxide unit or other sensitive functional groups within the molecule.

Recent advances in catalysis have provided powerful tools to meet this challenge. For example, palladium-catalyzed methods have been developed for the oxidation of hindered C-H bonds in alkenes to form allylic esters, using a peroxide as the oxidant under mild conditions. nih.gov This demonstrates the ability to functionalize a specific position in a complex molecule without disrupting other parts of the structure. Furthermore, the development of iron-based catalysts for the predictable oxidation of unactivated sp³ C–H bonds using hydrogen peroxide allows for functionalization based on the intrinsic electronic and steric properties of the C-H bonds themselves. scispace.com For peroxide synthesis specifically, asymmetric methodologies, such as the chiral catalyst-mediated trapping of peroxycarbenium species, enable the creation of chiral peroxides with high enantioselectivity, a crucial aspect for the synthesis of biologically active molecules. consensus.app These strategies highlight a shift towards precision and control, enabling the peroxide group to be installed as a key functional handle in sophisticated molecular designs.

Mechanistic Investigations of 1 Tert Butylperoxy 2 Methylpropane Reactivity

Homolytic Cleavage of the Peroxide (O–O) Bond

The defining reaction of 1-(tert-butylperoxy)-2-methylpropane is the homolytic cleavage of the O–O bond, a process that can be initiated thermally or photochemically to generate alkoxy radicals.

Thermal Homolysis and Alkoxy Radical Generation

The thermal decomposition of dialkyl peroxides involves the symmetrical scission of the O–O bond to produce two alkoxy radicals. For 1-(tert-butylperoxy)-2-methylpropane, this process yields one tert-butoxy (B1229062) radical and one isobutoxy radical. This reaction is typically initiated at temperatures exceeding 100°C for analogous compounds like di-tert-butyl peroxide (DTBP) wikipedia.org. The energy required for this bond fission is relatively low, with the bond dissociation energy for the peroxide linkage being in the range of 38-41 kcal/mol researchgate.net.

Once formed, these alkoxy radicals are highly reactive and can undergo subsequent reactions, primarily hydrogen atom abstraction or β-scission. For instance, the tert-butoxy radical can decompose into acetone (B3395972) and a methyl radical wikipedia.org. The stability of the parent peroxide is influenced by the steric bulk of the alkyl groups; for example, DTBP is one of the most stable organic peroxides due to its bulky tert-butyl groups wikipedia.org.

Table 1: Kinetic Parameters for Thermal Decomposition of Related Organic Peroxides

| Peroxide | Activation Energy (Ea) (kJ/mol) | Decomposition Temperature | Reference(s) |

|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | ~171.5 | >100 °C | wikipedia.orgresearchgate.net |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate | 132.49 | T₀ = 118.31 °C | nih.gov |

| tert-Butyl Hydroperoxide (TBHP) | 59 - 142 (catalyzed) | Variable | researchgate.net |

Note: T₀ represents the onset decomposition temperature as measured by DSC.

Photochemical Activation and Triplet Sensitization

Beyond thermal methods, the O–O bond of peroxides can be cleaved using light energy. While direct, high-energy UV photolysis is effective, a milder and more selective approach involves visible-light-induced triplet sensitization nih.gov. In this mechanism, a photosensitizer absorbs visible light and is promoted to an excited triplet state. This energized sensitizer (B1316253) then transfers its energy to the peroxide molecule, inducing homolysis of the O–O bond without direct excitation of the peroxide itself nih.govacs.org.

This process is advantageous as it can be performed at or near room temperature, avoiding the high temperatures required for thermal decomposition nih.gov. The efficiency of this energy transfer is dependent on the triplet energy of the photosensitizer. For di-tert-butyl peroxide, photosensitizers with triplet energies exceeding approximately 55 kcal/mol have been shown to be effective nih.gov.

The general steps for photosensitized decomposition are:

Sensitizer Excitation: Sensitizer + hν → ³Sensitizer*

Energy Transfer: ³Sensitizer* + R-O-O-R' → Sensitizer + [R-O-O-R']*(triplet state)

Bond Cleavage: [R-O-O-R']*(triplet state) → R-O• + •O-R'

This method provides a modular platform for generating alkoxy radicals under mild conditions for various synthetic applications nih.govacs.org.

Decomposition Pathways of 1-(tert-Butylperoxy)-2-methylpropane

In addition to direct homolysis, 1-(tert-butylperoxy)-2-methylpropane can decompose through several other pathways, particularly in the presence of acids or other radical species.

Acid-Catalyzed Decomposition Mechanisms

The presence of acids can significantly accelerate the decomposition of organic peroxides, often at temperatures much lower than those required for thermal homolysis researchgate.netmdpi.com. Studies on related peroxides have shown that the addition of acids like sulfuric acid (H₂SO₄) lowers the onset temperature of thermal decomposition nih.gov.

The mechanism typically involves the protonation of one of the peroxide oxygen atoms by the acid. This protonation creates a better leaving group, facilitating the heterolytic (uneven) cleavage of the O–O bond. This pathway contrasts with the radical-generating homolytic cleavage seen in thermal or photochemical decomposition. For some types of peroxides, this can lead to rearrangement reactions, such as the Criegee rearrangement in hydroperoxides. The specific products of acid-catalyzed decomposition of dialkyl peroxides depend on the structure of the peroxide and the reaction conditions.

Radical-Induced Chain Decomposition

The decomposition of peroxides can be initiated and propagated by other free radicals present in the reaction medium. This process, known as radical-induced or chain decomposition, can lead to a much faster rate of peroxide consumption than unimolecular homolysis alone researchgate.netrsc.org.

The chain reaction is typically initiated by the attack of a radical (R'•) on the peroxide molecule. This can occur via a substitution reaction on the oxygen atom (S_H_2 mechanism), displacing an alkoxy radical rsc.org: R'• + (CH₃)₃C-O-O-R'' → R'-O-C(CH₃)₃ + R''-O•

The newly formed alkoxy radical (R''-O•) can then abstract a hydrogen atom from a nearby molecule (e.g., the solvent), generating another radical, which can then attack another peroxide molecule, thus propagating the chain. The presence of solvents with easily abstractable hydrogen atoms can enhance the rate of induced decomposition rsc.org. This pathway means that for each initial radical-generating event, multiple peroxide molecules can be decomposed researchgate.net.

Formation of Alkoxy and Alkylperoxy Radicals

The primary decomposition of 1-(tert-butylperoxy)-2-methylpropane via thermal or photochemical cleavage results in the formation of tert-butoxy and isobutoxy radicals nih.govnih.gov. These electrophilic, oxygen-centered radicals are key intermediates that drive subsequent chemical transformations nih.gov.

The principal fates of these alkoxy radicals include:

Hydrogen Atom Transfer (HAT): The alkoxy radicals can abstract a hydrogen atom from a solvent or another substrate molecule, yielding tert-butanol (B103910) and isobutanol, respectively, and a new carbon-centered radical nih.gov.

β-Scission: This is a fragmentation reaction where a bond beta to the oxygen atom breaks.

The tert-butoxy radical fragments into acetone and a highly reactive methyl radical wikipedia.orgnih.gov.

The isobutoxy radical can fragment into formaldehyde (B43269) and an isopropyl radical.

The formation of alkylperoxy radicals (ROO•) can occur through several pathways. In an oxygen-rich environment, alkyl radicals (R•), such as the methyl or isopropyl radicals generated from β-scission, react rapidly with molecular oxygen: R• + O₂ → R-OO•

Alternatively, alkoxy radicals can react with hydroperoxides, if present, to form alkylperoxy radicals researchgate.net. These alkylperoxy radicals are crucial intermediates in autoxidation chain reactions and other oxidative processes.

Table 2: Potential Reactions of Radicals Generated from 1-(tert-Butylperoxy)-2-methylpropane

| Initial Radical | Reaction Pathway | Products | Reference(s) |

|---|---|---|---|

| (CH₃)₃C-O• (tert-butoxy) | Hydrogen Abstraction | (CH₃)₃C-OH (tert-Butanol) | nih.gov |

| (CH₃)₃C-O• (tert-butoxy) | β-Scission | (CH₃)₂C=O (Acetone) + •CH₃ (Methyl radical) | wikipedia.orgnih.gov |

| •O-CH₂CH(CH₃)₂ (isobutoxy) | Hydrogen Abstraction | HO-CH₂CH(CH₃)₂ (Isobutanol) | - |

| •O-CH₂CH(CH₃)₂ (isobutoxy) | β-Scission | H₂C=O (Formaldehyde) + •CH(CH₃)₂ (Isopropyl radical) | - |

| •CH₃ (Methyl radical) | Reaction with O₂ | CH₃-OO• (Methylperoxy radical) | researchgate.net |

Radical Reactions Initiated by 1-(tert-Butylperoxy)-2-methylpropane Derived Radicals

The initial step in the radical reactivity of 1-(tert-butylperoxy)-2-methylpropane is the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be induced by heat or light. youtube.compitt.edu This homolysis generates a tert-butoxy radical and an isobutoxy radical. researchgate.netresearchgate.net These highly reactive radical intermediates can then participate in a variety of subsequent reactions. researchgate.netyoutube.com

Hydrogen Atom Transfer (HAT) Processes

The tert-butoxy radical generated from the decomposition of 1-(tert-butylperoxy)-2-methylpropane is a potent hydrogen abstracting agent. nih.govresearchgate.net In the presence of suitable hydrogen donors, such as hydrocarbons, the tert-butoxy radical will readily abstract a hydrogen atom to form tert-butyl alcohol and a new carbon-centered radical. The selectivity of this hydrogen atom transfer (HAT) process is influenced by the bond dissociation energies of the C-H bonds in the substrate. nih.gov Generally, weaker C-H bonds, such as those at tertiary or allylic positions, are preferentially abstracted. nih.gov The rate of HAT reactions involving tert-butoxy radicals can also be influenced by polar effects, where electron-donating groups on the substrate can accelerate the reaction. nih.gov

For instance, studies on the reactivity of the tert-butoxy radical with various organic compounds have provided valuable kinetic data. The selectivity of hydrogen abstraction is a key feature, with a preference for weaker C-H bonds. researchgate.net Computational studies have also been employed to estimate the C-H bond dissociation energies and rationalize the observed regioselectivity in HAT reactions. nih.gov

Beta-Scission Reactions of Alkoxy Radicals

The alkoxy radicals produced from the initial peroxide bond cleavage, particularly the tert-butoxy radical, can undergo a fragmentation reaction known as beta-scission. researchgate.net This process involves the cleavage of a carbon-carbon bond at the beta position to the radical oxygen, resulting in the formation of a ketone and a new alkyl radical. nih.govmdpi.com In the case of the tert-butoxy radical, beta-scission yields acetone and a methyl radical. mdpi.com

The rate of beta-scission is temperature-dependent, with higher temperatures favoring this fragmentation pathway. rsc.org The stability of the resulting alkyl radical and ketone also plays a crucial role in the regioselectivity of the cleavage. researchgate.net Theoretical calculations using density functional theory (DFT) have been instrumental in predicting the rate coefficients and activation energies for the beta-scission of various alkoxy radicals. researchgate.net Experimental studies, often utilizing techniques like laser photolysis/laser-induced fluorescence, have provided valuable kinetic data for the unimolecular decomposition of radicals like the t-butoxy radical. rsc.org

| Radical | Reaction | Products | Activation Energy (kJ mol⁻¹) | Reference |

| t-Butoxy | β-Scission | Acetone + Methyl radical | 60.5 | rsc.org |

| Ethoxy | β-Scission | Formaldehyde + Methyl radical | 78.2 | rsc.org |

| i-Propoxy | β-Scission | Acetaldehyde + Methyl radical | 63.1 | rsc.org |

Recombination and Disproportionation of Radical Intermediates

The radical intermediates generated throughout the reaction cascade can be terminated through recombination or disproportionation reactions. researchgate.net Recombination involves the coupling of two radicals to form a stable, non-radical product. rsc.org For example, two methyl radicals, formed from the beta-scission of tert-butoxy radicals, can recombine to form ethane. The cross-recombination of different radical species can also occur, leading to a variety of products. nih.gov

Disproportionation is an alternative termination pathway where one radical abstracts a hydrogen atom from another, resulting in the formation of an alkane and an alkene. The ratio of recombination to disproportionation products is dependent on the specific radicals involved and the reaction conditions. Studies on the recombination of t-butyl peroxy radicals have shown a temperature-dependent switch between terminating and non-terminating channels. rsc.org

Ionic Pathways in Peroxide Reactivity

In addition to radical pathways, 1-(tert-butylperoxy)-2-methylpropane can also undergo reactions involving ionic intermediates, particularly in the presence of acids or Lewis acids. unl.edu

Peroxycarbenium Ion Formation and Reactivity

In the presence of a Lewis acid, dialkyl peroxides can undergo heterolytic cleavage of a carbon-oxygen bond to form a peroxycarbenium ion. unl.edu These intermediates are highly reactive electrophiles that can be attacked by various nucleophiles. nih.gov The choice of Lewis acid can influence the reaction pathway, with some promoting C-O ionization while others favor O-O heterolysis and subsequent skeletal rearrangements. unl.edu The formation of peroxycarbenium ions has been demonstrated to be a key step in certain carbon-carbon bond-forming reactions. nih.govdntb.gov.ua Computational studies have highlighted the energetic penalty for the formation of peroxycarbenium ions compared to their oxacarbenium analogs, a phenomenon attributed to the "inverse α-effect". rsc.org

Applications of 1 Tert Butylperoxy 2 Methylpropane in Radical Chemistry and Polymerization

Role as a Radical Initiator in Polymerization Processes

1-(tert-Butylperoxy)-2-methylpropane, like other organic peroxides, functions as a thermal initiator for free-radical polymerization. pergan.com This type of polymerization is a fundamental method for synthesizing a wide variety of polymers and material composites. wikipedia.org The core function of an initiator is to generate free radicals when subjected to heat. nbinno.com The relatively weak oxygen-oxygen (O-O) bond in the peroxide molecule cleaves homolytically at elevated temperatures, producing radicals that subsequently initiate a chain reaction involving monomer units. pergan.comwikipedia.org

The choice of a specific initiator is critical for controlling the polymerization process and is largely dictated by the reaction temperature. Organic peroxides are available for a broad temperature range, selected based on their decomposition rate, which is often characterized by their half-life (the time it takes for half of the peroxide to decompose at a given temperature). pergan.com Dialkyl peroxides, such as 1-(tert-Butylperoxy)-2-methylpropane, are generally more thermally stable compared to other peroxide types like diacyl peroxides or peroxyesters. This stability makes them particularly suitable for high-temperature polymerization processes, such as those used in the production of polyethylene (B3416737) and polystyrene, where a steady and controlled supply of radicals is required throughout the reaction cycle. nbinno.com

Mechanism of Radical Polymerization Initiation

Initiation: This first step involves two key events. Initially, the initiator molecule, 1-(tert-Butylperoxy)-2-methylpropane, undergoes thermal decomposition, breaking the O-O bond to form a tert-butoxy (B1229062) radical and an isobutoxy radical. In the second event, one of these primary radicals adds to a monomer molecule (typically a vinyl monomer), breaking the monomer's carbon-carbon double bond and creating a new, larger radical. wikipedia.orgyoutube.com This new radical represents the start of a polymer chain.

Propagation: During this stage, the polymer chain grows rapidly as the monomer radical created during initiation successively adds more monomer molecules. wikipedia.org With each addition, the radical center is regenerated at the end of the growing chain, allowing the process to continue and build a long polymer backbone. youtube.com

Termination: The growth of a polymer chain ceases during the termination step. This typically occurs when two growing radical chains react with each other. youtube.com There are two main mechanisms for termination: combination, where the two radicals join to form a single, non-radical polymer chain, and disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two separate, non-radical polymer chains. youtube.comuvebtech.com

The kinetics of free-radical polymerization describe the rates of the initiation, propagation, and termination steps. The rate of initiation is dependent on the initiator's decomposition rate constant (kd) and its concentration. youtube.com An important factor is the initiator efficiency (ƒ), which represents the fraction of radicals generated that successfully start a polymer chain, as some may be lost to side reactions. youtube.com

The rate of propagation (Rp) is directly proportional to the concentration of monomer and the total concentration of all growing radical chains. uvebtech.comyoutube.com The rate of termination (Rt) is proportional to the square of the concentration of growing radicals. uvebtech.comyoutube.com

The selection of an initiator is based on its thermal decomposition behavior. The following table provides the 1-hour half-life temperatures for various organic peroxides, illustrating the different temperature ranges in which they are effective.

| Peroxide Type | Example Compound | 1-Hour Half-Life Temperature (°C) |

|---|---|---|

| Dialkylperoxide | Di-(2-tert.butyl-peroxyisopropyl)-benzene | 134 |

| Dialkylperoxide | 2,5-Dimethyl-2,5-di-(tert.-butylperoxy)-hexane | 134 |

| Dialkylperoxide | Di-tert.-butyl-peroxide | 141 |

| Peroxyester | tert.-Butyl-peroxyisopropylcarbonate | 117 |

| Peroxyketal | 2,2-Di-(tert.-butylperoxy)-butane | 116 |

Data sourced from PERGAN GmbH. pergan.com

Redox polymerization is an alternative method of initiation that uses a combination of an oxidizing agent and a reducing agent (a redox pair) to generate free radicals. cmu.edu This approach is highly effective for initiating polymerization under mild conditions, often at room temperature or even lower, which is advantageous for certain industrial processes like low-temperature emulsion polymerization. cmu.edupcimag.com

In these systems, the peroxide, such as 1-(tert-Butylperoxy)-2-methylpropane, acts as the oxidizing agent. It reacts with a reducing agent (e.g., ascorbic acid, metal ions) via a one-electron transfer reaction to produce radicals. cmu.edu This method can generate a large number of free radicals, making it effective not only for initiating the main polymerization but also for reducing residual monomer levels at the end of a reaction. pcimag.com The flexibility of redox initiators allows for the adjustment of reaction rates by varying the catalyst amount, often without significantly altering the final properties of the polymer. nih.gov

Cross-linking in Polymer Synthesis

Organic peroxides are extensively used as chemical agents to induce cross-linking in a variety of polymers, particularly polyolefins and rubbers. pergan.comarkema.com Cross-linking is a process that connects individual polymer chains together with covalent bonds, forming a three-dimensional network structure. nih.govresearchgate.net This transformation converts a thermoplastic material, which can be repeatedly melted and reshaped, into a thermoset material that is infusible and insoluble. researchgate.net

The mechanism begins at high temperatures, where the peroxide decomposes into free radicals. researchgate.net These highly reactive radicals abstract hydrogen atoms from the polymer backbones, creating reactive sites known as macroradicals. nih.govresearchgate.net When two such macroradicals on adjacent chains combine, they form a stable carbon-carbon bond, or a cross-link. pergan.comnih.gov This network structure significantly enhances the material's properties, including improved thermal stability, creep resistance, impact strength, and chemical resistance. researchgate.netresearchgate.net Dialkyl peroxides are considered among the most efficient chemical agents for cross-linking polyethylenes. nih.gov

The following table lists several types of polymers and elastomers that are suitable for cross-linking with organic peroxides.

| Abbreviation | Polymer/Elastomer Name |

|---|---|

| NR | Natural Rubber |

| IR | Polyisoprene Rubber |

| BR | Polybutadiene Rubber |

| SBR | Styrene Butadiene Rubber |

| EPDM | Ethylene Propylene Diene Terpolymer |

| PE | Polyethylene |

| EVA | Ethylene Vinylacetate Copolymer |

| EEA | Ethylene Ethyl Acrylate |

Data sourced from Arkema and PERGAN GmbH. pergan.comarkema.com

Functionalization of Polymers through Peroxide-Initiated Processes

Beyond initiating the formation of polymers, peroxides can be used to chemically modify existing polymers through grafting reactions. frontiersin.org Polymer grafting involves attaching new polymer chains (branches) with specific chemical functionalities onto a pre-existing polymer backbone. frontiersin.org This technique is a versatile method for altering the physical and chemical properties of a polymer, for instance, to improve its compatibility with other materials in a blend. aston.ac.ukkpi.ua

The process, often carried out in a melt mixer, begins similarly to cross-linking: the peroxide initiator decomposes to form radicals that abstract hydrogen atoms from the polymer backbone, creating macroradicals. kpi.ua In the presence of a functional monomer, such as maleic anhydride (B1165640) or glycidyl (B131873) methacrylate, this macroradical site can initiate the polymerization of the monomer, resulting in a grafted side chain. aston.ac.ukkpi.ua This peroxide-initiated functionalization competes with other potential side reactions, such as chain scission (degradation) or cross-linking of the backbone polymer, and the dominant reaction depends on the polymer type, the peroxide, and the reaction conditions. aston.ac.ukkpi.ua For example, studies have shown the successful grafting of cardanol (B1251761) onto polypropylene (B1209903) using di-tert-butyl peroxide as the initiator. researchgate.net

Catalytic Processes Involving 1 Tert Butylperoxy 2 Methylpropane

1-(tert-Butylperoxy)-2-methylpropane as an Oxidant in Organic Transformations

tert-Butyl hydroperoxide (TBHP) is a widely utilized oxidant in a vast array of organic transformations due to its mild nature and selectivity, especially when paired with catalysts. orgsyn.org It is a key reagent for the synthesis of important chemical intermediates and complex molecules, including epoxides, ketones, and various heterocyclic rings. researchgate.net The efficacy of TBHP as an oxidant stems from the formation of the tert-butylperoxy radical. orgsyn.org

TBHP's applications are diverse and include:

Epoxidation: It is extensively used for the epoxidation of alkenes, including allylic alcohols, styrene, and α,β-unsaturated ketones, often achieving high regio- and stereospecificity. researchgate.net

Allylic and Benzylic Oxidations: In combination with transition metals, TBHP effectively converts allylic and benzylic methylene (B1212753) groups into carbonyl groups, yielding unsaturated ketones and aryl ketones, respectively. orgsyn.orgresearchgate.net

C-O Bond Formation: TBHP facilitates various reactions involving the formation of carbon-oxygen bonds, contributing to the synthesis of compounds like benzofurans and isoquinolines. researchgate.net

Amide Bond Formation: It can be used in oxidative amidation processes, for instance, converting aldehydes and amine hydrochloride salts into amides under mild conditions with a copper catalyst. researchgate.net

Oxidative Cleavage: TBHP can act as the oxidant in the catalytic oxidative cleavage of carbon-carbon double bonds to produce ketones or aldehydes. researchgate.net

The versatility of TBHP makes it a preferred alternative to more traditional and stoichiometric oxidants like selenium dioxide and chromium(VI) reagents, particularly in large-scale industrial applications and the synthesis of natural products. orgsyn.org

Metal-Catalyzed Reactions Using 1-(tert-Butylperoxy)-2-methylpropane

The combination of TBHP with metal catalysts is a cornerstone of modern oxidative organic synthesis. The metal center activates the peroxide, enabling a wide range of selective transformations under mild conditions.

Transition metals are frequently employed to catalyze oxidations using TBHP. The choice of metal can significantly influence the reaction's outcome and selectivity.

Copper (Cu): Copper catalysts are highly effective for various TBHP-mediated oxidations. They have been used for the allylic oxidation of alkenes, the oxidation of aryl olefins to 2-tert-butoxy-1-arylethanones, and the synthesis of amides from alcohols. researchgate.netorganic-chemistry.org For example, a copper(II) Schiff base complex immobilized on MCM-41 has shown remarkable activity in the epoxidation of alkenes and hydroxylation of alkanes at room temperature. inorgchemres.org

Palladium (Pd): Palladium catalysis with TBHP is notable for Wacker-type oxidations and oxo-acyloxylation of olefins. organic-chemistry.org It is also used in allylic oxidation reactions. researchgate.net

Iron (Fe): Iron(III) porphyrin complexes can catalyze high-yield epoxidations with hydroperoxides like TBHP, proceeding through heterolytic cleavage of the peroxide bond. documentsdelivered.com Ionic iron(III) complexes have been used to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as the oxidant. organic-chemistry.org

Manganese (Mn): Manganese(III) acetate (B1210297) has been shown to catalyze the allylic oxidation of alkenes to the corresponding enones with excellent regioselectivity using TBHP. researchgate.net

Rhodium (Rh): Dirhodium(II) caprolactamate is a particularly effective catalyst for the allylic oxidation of cyclic and electron-deficient acyclic alkenes with TBHP. orgsyn.org

Vanadium (V): Vanadium catalysts are well-known for the asymmetric epoxidation of allylic alcohols with TBHP. researchgate.net Furthermore, a vanadate (B1173111) anion catalyst can achieve the hydroperoxidation of alkanes, forming alkyl hydroperoxides as the primary products. rsc.org

The following table summarizes selected metal-catalyzed oxidations using TBHP.

| Substrate Type | Metal Catalyst | Transformation | Product Type |

| Alkenes | Cu(II) complex | Epoxidation | Epoxides |

| Alkanes | Cu(II) complex | Hydroxylation | Alcohols |

| Aryl Olefins | Cu(I) | Dioxygenation | 2-tert-butoxy-1-arylethanones |

| Allylic Alcohols | Vanadium complex | Asymmetric Epoxidation | Chiral Epoxides |

| Cyclic Alkenes | Rh₂(cap)₄ | Allylic Oxidation | α,β-Unsaturated Ketones |

| Alkyl Arenes | Ru complex | C-H Oxidation | Aryl Ketones |

The mechanism of metal-catalyzed oxidations with TBHP generally involves the generation of radical species. The interaction between the transition metal and TBHP is crucial for initiating the catalytic cycle. orgsyn.org

A common pathway begins with the cleavage of the O-O bond in TBHP upon interaction with the metal catalyst. orgsyn.org This can generate a reactive tert-butoxy (B1229062) radical. However, this highly reactive radical preferentially abstracts a hydrogen atom from another TBHP molecule at a near diffusion-controlled rate. This step produces the more selective tert-butylperoxy radical and tert-butanol (B103910). The oxidized metal species then undergoes reductive elimination, regenerating the catalyst and forming the tert-butylperoxy radical, which is the key oxidant that reacts with the organic substrate. orgsyn.org

In some systems, such as those involving vanadium, the proposed mechanism involves the formation of a complex between the metal species and TBHP, followed by the decomposition of this complex to generate the active oxidizing species. rsc.org The exact nature of the active species—whether it is a high-valent metal-oxo species or a radical—can depend on the specific metal, its ligand environment, and the reaction conditions. documentsdelivered.com

Transition-Metal-Free Transformations

While metal catalysts are common, several oxidative transformations using TBHP can proceed efficiently without them. These methods offer advantages by avoiding potential metal contamination in the final products.

One notable example is the iodine-catalyzed dioxygenation of aryl alkenes to form vicinal diols, using TBHP as the oxidant in water. organic-chemistry.org Another approach involves using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. For instance, TBAI in the presence of an ammonium (B1175870) promoter catalyzes the conversion of arylethanones into aromatic nitriles. organic-chemistry.org Similarly, a TBAI and imidazole (B134444) catalytic system enables the synthesis of aryl esters from benzylic primary alcohols and aliphatic alcohols. organic-chemistry.org

A direct, catalyst-free synthesis of tert-butyl peresters from aldehydes and TBHP has also been developed, catalyzed by Bu₄NI, which is suggested to proceed via a radical process. rsc.org Additionally, visible light can promote the synthesis of N-heterocyclic compounds like quinazolinones in the presence of TBHP without any added catalyst, driven by the enhanced decomposition of TBHP into free radicals upon irradiation. nih.gov

Organocatalytic Activation and Applications

Organocatalysis provides a metal-free alternative for activating peroxides. rsc.org While research specifically detailing the organocatalytic activation of 1-(tert-butylperoxy)-2-methylpropane is sparse, the principles can be applied to TBHP. Organocatalysts, such as chiral amines or Brønsted acids, can activate substrates or the oxidant itself through various non-covalent interactions like hydrogen bonding. mdpi.com

In the context of peroxide activation, organocatalysts can facilitate reactions such as asymmetric epoxidations. For example, the epoxidation of α,β-unsaturated ketones can be accomplished using TBHP in the presence of catalytic amounts of diaryl-2-pyrrolidinemethanols, yielding epoxides with good enantiomeric excess. researchgate.net Proline and its derivatives are well-known organocatalysts that activate carbonyl compounds by forming enamine or iminium ion intermediates, which can then react with an oxidant. mdpi.com The combination of these activation modes with an oxidant like TBHP can enable various synthetic transformations.

Photocatalytic and Electrocatalytic Approaches

Recent advancements have focused on using light to drive chemical reactions, offering a green and sustainable approach.

Photocatalytic Approaches: The use of TBHP in photocatalytic systems has gained significant attention. A notable system involves using titanium dioxide (TiO₂) as a heterogeneous photocatalyst. Under visible light irradiation, commercially available, unmodified TiO₂ can catalyze the decomposition of TBHP to generate tert-butylperoxyl radicals (t-BuOO•). mdpi.comresearchgate.net This process occurs through single-electron oxidation of TBHP on the TiO₂ surface. The generated tert-butylperoxyl radicals can then be used for selective transformations, such as the C-H peroxidation of barbituric acids. mdpi.com This method is advantageous as it operates at room temperature under visible light, avoiding the need for UV sources or metal catalysts. mdpi.comresearchgate.net

Another strategy involves using visible-light-initiated triplet energy transfer to promote the homolysis of the O–O bond in peroxides like di-tert-butyl peroxide under mild conditions. nih.gov The resulting alkoxyl radicals can then participate in subsequent reactions, such as nickel-mediated C(sp³)–H methylation. nih.gov

Electrocatalytic Approaches: Information on electrocatalytic approaches specifically involving 1-(tert-butylperoxy)-2-methylpropane or TBHP is less prevalent in the reviewed literature. This area represents a potential field for future research, aiming to use electrical energy to drive the formation of reactive peroxy species for organic synthesis.

Photoredox Catalysis for Peroxide Activation

Photoredox catalysis offers a powerful method for activating tert-butyl peroxides under mild conditions using visible light. Heterogeneous photocatalysis, in particular, utilizes semiconductor materials to generate radical species from peroxides. One notable system involves the use of titanium dioxide (TiO₂) as a non-toxic, environmentally friendly, and recyclable photocatalyst. researchgate.net

Research has demonstrated that commercially available, unmodified TiO₂ can effectively catalyze the decomposition of tert-butyl hydroperoxide (TBHP) under visible light irradiation to generate tert-butylperoxyl radicals (t-BuOO•). researchgate.net This process is initiated by the absorption of visible light by TiO₂, which promotes an electron to the conduction band, leading to the subsequent activation of the peroxide. The presence of these peroxyl radicals has been confirmed through radical trapping experiments. researchgate.net This method represents a green chemistry approach, as it leverages a reusable catalyst and visible light to drive the reaction at room temperature. researchgate.net

Visible-Light Photosensitization in Radical Generation

Visible light can be used to generate radicals from tert-butyl peroxides not only through heterogeneous photocatalysis but also via direct photosensitization, sometimes without any catalyst at all. The homolytic cleavage of the weak O-O bond in peroxides like TBHP or DTBP can be promoted under mild conditions using visible-light triplet sensitization. nih.govnih.gov This process generates reactive alkoxyl radicals, such as the tert-butoxy radical (t-BuO•), which can then participate in subsequent chemical reactions. nih.govorgsyn.org

Studies have shown that visible light irradiation enhances the rate of decomposition of TBHP to generate free radicals, which can then drive domino reactions for the synthesis of N-heterocyclic compounds in aqueous media without the need for a photocatalyst. nih.gov In other systems, the generated alkoxyl radicals can undergo a hydrogen-atom transfer (HAT) from a substrate's C-H bond or a β-methyl scission to produce a methyl radical and a ketone byproduct. nih.gov This visible-light-induced radical generation is a cornerstone of modern photopolymerization reactions and provides a sustainable pathway for various organic transformations. nih.gov

Electrochemical Methods in Peroxide-Mediated Reactions

Electrochemical synthesis provides a sustainable and powerful alternative to traditional chemical oxidants for initiating peroxide-mediated reactions. rsc.orgnih.gov By using electricity as a "reagent," these methods can generate radical species from peroxides like TBHP under controlled and often mild conditions. rsc.org

A notable application is the electrochemical benzylic oxidation of C–H bonds. In this process, the electrochemical oxidation of TBHP at the anode generates a tert-butyl peroxyl radical. rsc.org This radical then performs a C–H abstraction from the benzylic position of a substrate, initiating the oxidation process to form valuable ketone products. rsc.org This protocol can be performed in aqueous-based media at temperatures not exceeding 50 °C, highlighting its environmental advantages over traditional methods that use stoichiometric amounts of toxic heavy-metal reagents. rsc.org

Conversely, the electrocatalytic reduction of TBHP has also been investigated. At iron electrodes, TBHP undergoes a well-defined cathodic reduction. The mechanism involves a single-step, two-electron transfer that cleaves the peroxide bond, producing tert-butanol. researchgate.net These electrochemical approaches showcase the versatility of using an electric potential to either oxidize or reduce the peroxide, thereby controlling the generation of reactive species for synthetic applications. rsc.orgresearchgate.net

Specific Oxidative Transformations

The reactive oxygen-based radicals generated from tert-butyl peroxides are utilized in a range of valuable oxidative transformations, including the formation of carbon-carbon bonds, the epoxidation of alkenes, and the vicinal hydroxylation of olefins.

C–C Bond Formation via Oxidative Transformations

Tert-butyl peroxides are instrumental in forming C-C bonds through oxidative cross-coupling reactions, where they typically act as a radical initiator or oxidant to enable the activation of C-H bonds. researchgate.netorganic-chemistry.org These reactions can be catalyzed by transition metals or, in some cases, proceed under metal-free conditions. organic-chemistry.org

One prominent example is the copper-catalyzed oxidative cross-coupling of dimethylanilines with alkynes, using TBHP to facilitate the combination of sp³ C-H and sp C-H bonds to form propargylamines. organic-chemistry.org Similarly, di-tert-butyl peroxide (DTBP) is used as an oxidant in copper-catalyzed syntheses of multisubstituted furans from acetophenones and electron-deficient alkynes, which proceeds via a direct C(sp³)-H bond functionalization. organic-chemistry.org

Recent advancements have also focused on leveraging peroxide activation for methylation reactions. A strategy combining visible-light photosensitization of DTBP with nickel catalysis enables the direct methylation of C(sp³)–H bonds. nih.gov In this process, DTBP serves as both the C-H abstracting oxidant and the source of methyl radicals, which are then coupled to the substrate radical by the nickel catalyst. nih.gov

Below is a table summarizing selected C-C bond formation reactions involving tert-butyl peroxides.

| Catalyst System | Peroxide | Reactants | Product Type | Ref |

| Copper | TBHP | Dimethylanilines, Alkynes | Propargylamines | organic-chemistry.org |

| Copper(I) | DTBP | Acetophenones, Alkynes | Multisubstituted Furans | organic-chemistry.org |

| Ni / Photocatalyst | DTBP | Alkanes | Methylated Alkanes | nih.gov |

| Iron(III) Complex | DTBP | Benzylic C-H compounds, Carboxylic Acids | Benzylic Esters | organic-chemistry.org |

| TBAI | TBHP | Enamines, Amines | Diaminoalkenes | organic-chemistry.org |

Epoxidation Reactions

The epoxidation of olefins is a cornerstone transformation in organic synthesis, and tert-butyl hydroperoxide is a widely used oxidant for this purpose, particularly in metal-catalyzed systems. wikipedia.orgnih.gov The reaction involves the transfer of an oxygen atom from the peroxide to the double bond of an alkene, forming a three-membered ring known as an epoxide or oxirane.

Molybdenum (Mo) complexes are frequently used to catalyze epoxidation with TBHP. nih.gov Density functional theory (DFT) studies suggest that the mechanism begins with a hydrogen transfer from TBHP to a terminal Mo=O oxygen atom. The resulting metal-peroxo species then transfers an oxygen atom to the olefin. nih.gov Titanium-based catalysts, such as Ti-Beta zeolites, are also highly effective and show different reactivity profiles depending on the peroxide used; reactions with TBHP are generally slower but exhibit nearly 100% selectivity to the epoxide compared to reactions with hydrogen peroxide. semanticscholar.org

The table below details various catalytic systems for olefin epoxidation using TBHP.

| Catalyst | Substrate Example | Solvent | Key Findings | Ref |

| MoO₂Br₂(diimine) | Ethylene | N/A (DFT Study) | Detailed concerted mechanism; alcohol byproduct can poison catalyst. | nih.gov |

| Ti-Beta Zeolite | Linear and Cyclic Olefins | Methanol | TBHP gives higher selectivity to epoxide than H₂O₂ but at a lower rate. | semanticscholar.org |

| Zr-POMs | Cyclooctene | CH₃CN | Zr-based polyoxometalates effectively activate TBHP for epoxidation. | |

| α-MnO₂ | Various Amines | N/A | Not an epoxidation reaction; this is for imine synthesis. | rsc.org |

Vicinal Hydroxylation of Olefins

The direct cis-dihydroxylation of olefins to produce vicinal diols is a fundamental transformation, and tert-butyl hydroperoxide has been established as a competent stoichiometric oxidant in catalytic systems for this purpose. acs.org

A classic and reliable method employs osmium tetroxide (OsO₄) as a catalyst. Under alkaline conditions, catalytic OsO₄ in combination with TBHP effectively converts olefins into the corresponding vicinal diols in good yields. acs.orgacs.org This system provides a valuable alternative to other catalytic methods that use less stable or more hazardous oxidants. acs.org The purity of the TBHP is not a critical factor for the success of this reaction. acs.org

More recently, metal-free approaches have been developed. For instance, iodine can catalyze the dioxygenation of aryl alkenes to form vicinal diols using TBHP as the oxidant in water, representing an environmentally friendly protocol. organic-chemistry.org A related transformation is the vicinal difunctionalization of alkenes, such as the iodine and TBHP-mediated iodoperoxidation, which installs both an iodine atom and a tert-butylperoxy group across the double bond with excellent regioselectivity. nih.gov

Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, and various catalytic systems utilize peroxides like 1-(tert-butylperoxy)-2-methylpropane (di-tert-butyl peroxide, DTBP) or its analogue, tert-butyl hydroperoxide (TBHP), as the oxidant. These reactions are valued for their efficiency and the importance of sulfoxides as intermediates in synthesis and as bioactive compounds. researchgate.net

The selective oxidation of organosulfur compounds can be achieved using tert-butyl hydroperoxide in the presence of various catalysts. chemrxiv.org The reactivity in these oxidation processes is influenced by the electron density at the sulfur atom; sulfides with higher electron density tend to react faster. chemrxiv.org The oxidation typically proceeds stepwise, first forming the sulfoxide (B87167) and then, if the reaction is not controlled, the corresponding sulfone. chemrxiv.org Achieving high selectivity for the sulfoxide is often a key challenge, as overoxidation to the sulfone can be a significant side reaction. chemicalbook.com

Several catalytic systems have been developed to control this selectivity. For instance, titanium complexes with chiral ligands like (R)-BINOL have been used for the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net In one study, using a tertiary furylhydroperoxide with a Ti(O-i-Pr)₄/(R)-BINOL/H₂O system achieved high enantioselectivity (80% e.e.) and chemoselectivity, with minimal formation of the sulfone byproduct. researchgate.net Other approaches have utilized hypervalent (tert-butylperoxy)iodanes, which afford sulfoxides in high yields. organic-chemistry.org The mechanism of these reactions can vary, with evidence pointing to nucleophilic attack of the sulfide (B99878) on the catalyst or, in some cases, radical pathways. organic-chemistry.org

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the oxidation. For example, CoAPO-5, Co/H-Y, and MoOx/Al₂O₃ are effective catalysts for the oxidation of various sulfur compounds with tert-butyl hydroperoxide. chemrxiv.org Among these, CoAPO-5 demonstrated significantly higher reaction rates per metal atom. chemrxiv.org Kinetic studies have shown that the oxidation of the sulfoxide to the sulfone is often much faster than the initial oxidation of the sulfide, highlighting the need for careful control to isolate the sulfoxide. chemrxiv.org

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Ref |

| Methyl p-tolyl sulfide | Ti(O-i-Pr)₄/(R)-BINOL/H₂O | Furyl hydroperoxide | Methyl p-tolyl sulfoxide | High | 80 | researchgate.net |

| Methyl phenyl sulfide | CoAPO-5 | tert-Butyl hydroperoxide | Methyl phenyl sulfone | >95 (conversion) | N/A | chemrxiv.org |

| Diphenyl sulfide | CoAPO-5 | tert-Butyl hydroperoxide | Diphenyl sulfone | >95 (conversion) | N/A | chemrxiv.org |

| Thioanisole | 1-(tert-butylperoxy)-1,2-benziodoxol-3(1H)-one | N/A | Methyl phenyl sulfoxide | 98 | N/A | organic-chemistry.org |

Functionalization of C–H Bonds

1-(tert-Butylperoxy)-2-methylpropane (DTBP) and related peroxides are potent reagents in the catalytic functionalization of C–H bonds, a field of high interest for streamlining the synthesis of complex organic molecules. acs.org These reactions often proceed via radical mechanisms, where the peroxide acts as an initiator to generate reactive radical species.

Allylic Peroxidation

The allylic oxidation of alkenes to form α,β-unsaturated carbonyl compounds is a key synthetic transformation. nih.gov Catalytic methods using tert-butyl hydroperoxide (TBHP) are preferred over stoichiometric reagents like selenium dioxide due to milder conditions and better applicability. nih.govwikipedia.org Dirhodium(II) caprolactamate has been identified as a particularly efficient catalyst for these reactions, effectively generating the tert-butylperoxy radical from TBHP. wikipedia.orgresearchgate.net This radical is selective for abstracting a hydrogen atom from the allylic position, which has the lowest C–H bond dissociation energy. wikipedia.org

The resulting allyl radical is then trapped by a tert-butylperoxy radical to form a peroxide intermediate, which subsequently transforms into the ketone product. wikipedia.org This methodology has been applied to various substrates, including complex steroidal enones. wikipedia.orgresearchgate.net Copper-based catalysts are also widely used for allylic oxidation with alkyl hydroperoxides.

| Substrate | Catalyst | Oxidant | Product Type | Yield (%) | Ref |

| trans-3-Nonene-2-one | Rh₂(cap)₄ | aq. TBHP | Allylic Ketone | 72 | wikipedia.org |

| Valencene | Cu-Al mixed oxide | TBHP | Nootkatone | 64 | |

| Cyclohexene | Cu(I) salt | t-Butyl hydroperoxide | α,β-unsaturated carbonyl | >80 |

Benzylic C–H Functionalization

The functionalization of benzylic C–H bonds allows for the direct conversion of simple alkylarenes into more valuable oxygenated compounds. DTBP and other peroxides are used as oxidants in these radical-relay reactions. Copper-catalyzed systems are common, where a Cu(I) species activates the peroxide to generate a tert-butoxyl radical. This radical performs a hydrogen-atom transfer (HAT) from the benzylic position, creating a benzylic radical. The benzylic radical can then be trapped by various nucleophiles.

For example, an iron-catalyzed method using DTBP facilitates the synthesis of mixed acetals from cyclic and acyclic ethers and alcohols. Another approach describes a copper-catalyzed benzylic C–H esterification using tert-butyl peroxybenzoate. A challenge in these reactions is that they often require an excess of the C–H substrate. However, photochemical strategies have been developed to overcome this limitation by regenerating the active Cu(I) catalyst using blue-light irradiation.

C(sp³)–H Methylation

The introduction of a methyl group can significantly enhance the pharmacological properties of a molecule, a phenomenon known as the "magic methyl" effect. Direct C(sp³)–H methylation represents a powerful tool in drug discovery. Recent advances have utilized DTBP as both an oxidant and a source of methyl radicals for this purpose.

In a method enabled by visible-light photosensitization, the O–O bond of DTBP undergoes homolysis to form tert-butoxyl radicals. These radicals can either abstract a hydrogen atom from the substrate to form a substrate radical or undergo β-scission to generate a methyl radical and acetone (B3395972). A nickel catalyst then mediates the cross-coupling of the substrate and methyl radicals to form the methylated product. This strategy shows high selectivity for tertiary C–H bonds and is compatible with a wide array of functional groups, making it suitable for the late-stage methylation of complex molecules.

| Substrate Type | Catalyst System | Peroxide Source | Transformation | Key Features | Ref |

| Drug-like molecules | NiCl₂•dme / tButpy / Photosensitizer | Di-tert-butyl peroxide | Benzylic C–H Methylation | One-step, late-stage functionalization | |

| Complex organic compounds | Ni(II) complex / Photosensitizer | Di-tert-butyl peroxide & Dicumyl peroxide | Tertiary C(sp³)–H Methylation | High site-selectivity for tertiary C-H bonds |

Rearrangements for Heterocycle Construction (e.g., Furans)

Tertiary-butyl peroxides serve as versatile precursors for the construction of polysubstituted furans through catalyzed rearrangement reactions. These methods provide novel strategies for synthesizing these important heterocyclic motifs, which are present in many natural products and pharmaceuticals.

Two distinct pathways have been developed based on the choice of catalyst. A Brønsted acid-catalyzed rearrangement of specific tert-butyl peroxides can lead to the formation of 2,3-disubstituted furans. This transformation is proposed to proceed via a 1,2-aryl migration.

Alternatively, a sequence involving a base-catalyzed Kornblum–DeLaMare rearrangement followed by an acid-promoted Paal–Knorr reaction can transform tert-butyl peroxides into 2,3,5-trisubstituted or 2,5-disubstituted furans. The Paal-Knorr reaction is a classic method for synthesizing furans from 1,4-dicarbonyl compounds, which are generated in situ from the peroxide precursor during the reaction sequence. These methods demonstrate the utility of peroxides as building blocks for complex heterocyclic systems through controlled rearrangement cascades.

Peroxycarbenium-Mediated Ether Synthesis

The synthesis of ethers involving 1-(tert-butylperoxy)-2-methylpropane (DTBP) does not appear to proceed efficiently through a peroxycarbenium-mediated pathway. Research into the reaction of dialkyl peroxides like DTBP with carbanionic reagents (such as organolithium or Grignard reagents) has shown that these reactions often yield multiple products, limiting their synthetic utility for clean ether formation. This complexity suggests that simple Sₙ2-type displacement or clean peroxycarbenium ion formation is not the dominant pathway.

While related intermediates are invoked in other transformations, such as the asymmetric synthesis of 1,2-dioxanes and 1,2-dioxolanes using chiral catalysts, these reactions form cyclic peroxides rather than ethers. chemrxiv.org Other research has focused on the DTBP-mediated oxidative C-H functionalization of existing ethers to form acetals, which represents a modification of an ether rather than its de novo synthesis. researchgate.net Studies on umpolung strategies for ether synthesis, which involve the reaction of carbanions with electrophilic oxygen sources, have found more success with monoperoxyacetals rather than symmetric dialkyl peroxides like DTBP.

Advanced Analytical and Spectroscopic Methodologies for Research on 1 Tert Butylperoxy 2 Methylpropane

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are fundamental in tracking the progress of reactions involving 1-(tert-butylperoxy)-2-methylpropane and identifying the species that are formed.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical reactions in real-time. The principle lies in the absorption of UV or visible light by molecules, which is directly proportional to their concentration. Although 1-(tert-butylperoxy)-2-methylpropane itself does not exhibit strong absorption in the UV-Vis spectrum, this technique can be effectively employed to monitor reactions where it is a reactant or where its decomposition leads to products that do absorb in this region.

For instance, in oxidation reactions where 1-(tert-butylperoxy)-2-methylpropane acts as an oxidant, the change in the concentration of the substrate or the formation of a colored product can be continuously monitored. The kinetic profile of the reaction can be determined by tracking the change in absorbance at a specific wavelength over time. This approach has been successfully applied to study the kinetics of reactions involving the closely related tert-butyl hydroperoxide (TBHP), where the disappearance of a reactant or the appearance of a product with a distinct chromophore allows for the determination of reaction rates and orders.

Table 1: Application of UV-Vis Spectroscopy in Monitoring Peroxide Reactions

| Parameter Monitored | Methodological Approach | Information Obtained |

|---|---|---|

| Substrate Concentration | Tracking the decrease in absorbance of a UV-active substrate. | Reaction rate with respect to the substrate. |

| Product Concentration | Monitoring the increase in absorbance of a colored product. | Rate of product formation, reaction kinetics. |

| Intermediate Formation | Detection of transient species with unique absorption spectra. | Mechanistic insights into reaction pathways. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules and for gaining deep mechanistic insights into chemical reactions. For 1-(tert-butylperoxy)-2-methylpropane, ¹H, ¹³C, and ¹⁷O-NMR each provide unique and complementary information.

¹H and ¹³C-NMR: The ¹H NMR spectrum of 1-(tert-butylperoxy)-2-methylpropane is characterized by a single peak corresponding to the 18 equivalent protons of the two tert-butyl groups. Similarly, the ¹³C NMR spectrum shows two distinct signals for the quaternary and methyl carbons. Computational models have been developed to predict the ¹H and ¹³C chemical shifts for a series of tert-butyl peroxides, including 1-(tert-butylperoxy)-2-methylpropane, showing good correlation with experimental data. uprm.edu These spectroscopic signatures are crucial for confirming the structure of the molecule and for monitoring its consumption during a reaction. The appearance of new signals in the NMR spectrum over time can be used to identify reaction products and intermediates, thereby mapping the reaction pathway.

¹⁷O-NMR: ¹⁷O-NMR spectroscopy is particularly powerful for studying peroxides as it directly probes the oxygen atoms in the O-O bond. Although the low natural abundance of the ¹⁷O isotope can be a challenge, enrichment studies provide invaluable data. The chemical shift of the peroxide oxygen atoms in dialkyl peroxides is sensitive to the electronic and steric environment. taylorfrancis.com Studies on the related tert-butyl hydroperoxide have demonstrated the utility of ¹⁷O-NMR in conjunction with ab initio calculations to understand the structure and reactivity of the peroxide group. taylorfrancis.com

Table 2: Predicted and Experimental NMR Chemical Shifts (δ) for Peroxides

| Nucleus | Compound | Predicted δ (ppm) | Experimental δ (ppm) | Solvent |

|---|---|---|---|---|

| ¹H | tert-Butyl Hydroperoxide | - | 1.22 | CDCl₃ |

| ¹³C | tert-Butyl Hydroperoxide | - | 26.5 (CH₃), 82.5 (C-O) | CDCl₃ |

| ¹⁷O | tert-Butyl Hydroperoxide | - | ~260 | CDCl₃ |

Note: Specific experimental data for 1-(tert-Butylperoxy)-2-methylpropane is less commonly reported in literature compared to its hydroperoxide analogue.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are complementary and can be used to characterize 1-(tert-butylperoxy)-2-methylpropane and monitor its transformations.

FT-IR Spectroscopy: The FT-IR spectrum of 1-(tert-butylperoxy)-2-methylpropane displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. The most prominent bands include the C-H stretching vibrations of the methyl groups and the C-O stretching vibrations. The peroxide O-O stretching vibration is typically weak and can be difficult to observe in the infrared spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetric vibrations of non-polar bonds, making it well-suited for observing the O-O stretch of the peroxide bond in 1-(tert-butylperoxy)-2-methylpropane. The analysis of the vibrational modes through both FT-IR and Raman provides a comprehensive fingerprint of the molecule, which can be used for its identification and for tracking changes in its structure during a reaction. rasayanjournal.co.inkahedu.edu.in

Table 3: Key Vibrational Modes of Dialkyl Peroxides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2900-3000 | FT-IR, Raman |

| C-H Bend | 1350-1480 | FT-IR, Raman |

| C-O Stretch | 1000-1200 | FT-IR |

| O-O Stretch | 800-900 | Raman |

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying the products and intermediates of chemical reactions. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a robust platform for analyzing complex reaction mixtures.

The thermal decomposition of 1-(tert-butylperoxy)-2-methylpropane has been extensively studied using GC-MS. nih.govnih.gov These studies have identified the major decomposition products, providing crucial information for understanding the reaction mechanism. The primary step in the thermal decomposition is the homolytic cleavage of the O-O bond to form two tert-butoxy (B1229062) radicals. These radicals can then undergo further reactions, such as β-scission to produce acetone (B3395972) and a methyl radical, or hydrogen abstraction.

Table 4: Major Products Identified from the Thermal Decomposition of 1-(tert-Butylperoxy)-2-methylpropane by GC-MS nih.govnih.gov

| Product | Chemical Formula |

|---|---|

| Acetone | C₃H₆O |

| Methane | CH₄ |

| Ethane | C₂H₆ |

| tert-Butanol (B103910) | C₄H₁₀O |

The electron ionization (EI) mass spectrum of 1-(tert-butylperoxy)-2-methylpropane itself is characterized by a molecular ion peak (m/z 146) and several fragment ions. The most abundant fragment ion is typically the tert-butyl cation (m/z 57). The fragmentation pattern provides a unique fingerprint for the identification of this compound.

Electrochemical Methods for Reaction Monitoring and Quantification

Electrochemical techniques offer a sensitive and often real-time method for monitoring reactions and quantifying the concentration of electroactive species. The reduction of dialkyl peroxides, including 1-(tert-butylperoxy)-2-methylpropane, has been studied using cyclic voltammetry. These studies have shown that the electron transfer to the peroxide is concerted with the cleavage of the O-O bond.

This electrochemical behavior can be exploited for the quantitative analysis of 1-(tert-butylperoxy)-2-methylpropane. By measuring the reduction current under controlled conditions, the concentration of the peroxide in a sample can be determined. This method can be particularly useful for in-situ reaction monitoring, providing kinetic data without the need for sample withdrawal.

Table 5: Electrochemical Parameters for the Reduction of Dialkyl Peroxides

| Compound | Technique | Key Finding |

|---|---|---|

| 1-(tert-Butylperoxy)-2-methylpropane | Cyclic Voltammetry | Concerted dissociative electron transfer. |

| Dialkyl Peroxides | Voltammetry | Potential for quantitative analysis based on reduction current. |

Radical Trapping Experiments for Mechanistic Pathway Determination

The decomposition of 1-(tert-butylperoxy)-2-methylpropane proceeds through radical intermediates. Radical trapping experiments are essential for identifying these transient species and elucidating the reaction mechanism. In these experiments, a "spin trap" molecule is added to the reaction mixture. This molecule reacts with the short-lived radicals to form a more stable radical adduct that can be detected and characterized, typically by Electron Spin Resonance (ESR) spectroscopy.

ESR spin-trap studies of the thermolysis of dialkyl peroxides have successfully identified the formation of tert-butoxyl radicals as the primary radical species. researchgate.net Further reactions of the tert-butoxyl radical, such as β-scission to form methyl radicals, have also been confirmed through the trapping of the corresponding methyl radical adducts. nih.gov These experiments provide direct evidence for the proposed radical pathways in the decomposition of 1-(tert-butylperoxy)-2-methylpropane.

Table 6: Radicals Identified in the Decomposition of 1-(tert-Butylperoxy)-2-methylpropane using Spin Trapping researchgate.netnih.gov

| Radical Species | Method of Generation | Spin Trap Used |

|---|---|---|

| tert-Butoxyl radical (t-BuO•) | Thermolysis, Photolysis | DMPO, PBN, TTBNB |

| Methyl radical (•CH₃) | Thermolysis (from β-scission) | DMPO, TTBNB |

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the pathways of atoms and fragments through a chemical reaction, providing unambiguous evidence for proposed mechanisms. dtic.milwikipedia.org In the study of 1-(tert-butylperoxy)-2-methylpropane, labeling with stable isotopes such as Oxygen-18 (¹⁸O) and Carbon-13 (¹³C) would be invaluable for understanding its decomposition and oxidation reactions.

The primary application would be to distinguish between different possible pathways for the homolytic cleavage of the peroxide bond (O-O). The thermal or photochemical decomposition of dialkyl peroxides is known to proceed via the formation of alkoxy radicals. For 1-(tert-butylperoxy)-2-methylpropane, this would initially produce a tert-butoxyl radical and an isobutoxyl radical.

Investigating the Peroxide Bond Cleavage:

By synthesizing 1-(tert-butylperoxy)-2-methylpropane with ¹⁸O specifically at the peroxide linkage, researchers can track the fate of these oxygen atoms. For example, if the compound is synthesized as (CH₃)₃C-¹⁸O-¹⁸O-CH₂CH(CH₃)₂, the distribution of ¹⁸O in the final products can confirm the initial bond scission and subsequent reactions of the resulting radicals.

Elucidating Radical Rearrangements and Subsequent Reactions:

The subsequent reactions of the tert-butoxyl and isobutoxyl radicals, such as β-scission and hydrogen abstraction, can also be studied. For instance, the tert-butoxyl radical can decompose into acetone and a methyl radical. Labeling the carbon atoms of the tert-butyl group with ¹³C would allow for the precise tracking of this fragmentation pathway using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, labeling the isobutyl group would help elucidate its reaction pathways, which could involve rearrangement or decomposition to form isobutyraldehyde (B47883) or other products.

A hypothetical isotopic labeling experiment is outlined in the table below, demonstrating how this methodology could be applied to study the decomposition of 1-(tert-butylperoxy)-2-methylpropane.

| Labeled Reactant | Proposed Mechanism Step | Expected Labeled Product(s) | Analytical Technique |

| (CH₃)₃C-O-¹⁸O-CH₂CH(CH₃)₂ | Homolytic O-O bond cleavage followed by hydrogen abstraction by the ¹⁸O-labeled isobutoxyl radical. | Isobutanol ( (CH₃)₂CHCH₂¹⁸OH ) | GC-MS |

| (CH₃)₃C-O-O-CH₂CH(¹³CH₃)₂ | β-scission of the isobutoxyl radical. | Acetone, Propane (with ¹³C) | ¹³C NMR, GC-MS |

| (¹³CH₃)₃C-O-O-CH₂CH(CH₃)₂ | β-scission of the tert-butoxyl radical. | Acetone (with ¹³C), Methane | ¹³C NMR, GC-MS |

This table is illustrative and based on known reaction mechanisms of analogous dialkyl peroxides.